4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol

Asymmetric catalysis Chiral resolution Kinase inhibitor synthesis

Researchers targeting kinase-selective therapeutics often face challenges with uncharacterized building blocks that introduce off-target liabilities and metabolic instability. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (CAS 126353-18-2) directly addresses this by providing a validated privileged scaffold with clinical precedent in FDA-approved BTK and TRK inhibitors. - Provides the exact tetrahydropyrimidine core essential for oral bioavailability and >2000-fold DPP-4 selectivity documented in SAR studies. - 6-position hydroxyl group serves as a pre-functionalized handle for esterification or asymmetric hydrogenation (Rh/Ir catalysts), enabling chiral derivatives with 98-99% ee. - Enables COX-2 selectivity indices up to 14.20, exceeding Celecoxib, making it suitable for next-generation anti-inflammatory and focused kinase inhibitor library synthesis.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 126353-18-2
Cat. No. B178630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
CAS126353-18-2
Synonyms4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C(CN2C(=N1)C=CN2)O
InChIInChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2
InChIKeyLOVAAEQDBGRYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol: Kinase-Targeted Scaffold


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (CAS 126353-18-2) is a heterocyclic building block comprising a fused pyrazole-pyrimidine ring system with a hydroxyl group at the 6-position . This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which has been validated clinically as the core pharmacophore in FDA-approved tropomyosin receptor kinase (TRK) inhibitors such as Larotrectinib, and in the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib [1][2]. The tetrahydropyrazolo[1,5-a]pyrimidine framework is recognized as a versatile intermediate for constructing kinase-targeted therapeutics, with extensive structure-activity relationship (SAR) studies demonstrating its capacity to engage ATP-binding pockets across a broad kinase selectivity spectrum [1].

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol: Why Substitution Fails


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is not interchangeable with other heterocyclic cores such as imidazo[1,2-a]pyrimidines or pyrazolo[3,4-d]pyrimidines due to its unique electronic configuration and binding geometry [1]. SAR studies demonstrate that modifications to the pyrazolo[1,5-a]pyrimidine core, including the tetrahydropyrimidine ring saturation state and the 6-position hydroxyl group, critically modulate kinase selectivity and off-target profiles [1]. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to achieve >2000-fold selectivity over DPP-8 and DPP-9 in DPP-4 inhibitor development, a selectivity window not replicable with alternative scaffolds [2]. Substituting this specific building block with a generic or unoptimized analog risks introducing uncharacterized synthetic byproducts, altered metabolic stability, and compromised target engagement, as documented in p38 MAPK inhibitor optimization programs where the tetrahydropyrimidine core was essential for achieving oral bioavailability [3].

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol vs. Structural Analogs


Chiral Purity: Enantioselective Synthesis Potential

Unlike many commercially available 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives that are supplied as racemic mixtures with unknown enantiomeric excess (ee), advanced catalytic methods enable the enantioselective synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with up to 98% ee [1] and up to 99% ee [2]. This compound serves as a prochiral substrate that, upon asymmetric hydrogenation, yields chiral intermediates essential for BTK inhibitors such as Zanubrutinib [2].

Asymmetric catalysis Chiral resolution Kinase inhibitor synthesis

TRK Selectivity: Pyrazolopyrimidine Advantage

The pyrazolo[1,5-a]pyrimidine scaffold has been validated in FDA-approved TRK inhibitors, whereas the structurally analogous imidazo[1,2-a]pyrimidine scaffold has not achieved comparable clinical success [1]. The strategic chemical modifications of the pyrazolo[1,5-a]pyrimidine core have been shown to improve selectivity, pharmacokinetics, and safety profiles of TRK inhibitors [1]. The tetrahydropyrazolo[1,5-a]pyrimidine core, specifically, is the key skeleton of the potent BTK inhibitor Zanubrutinib, enabling complete and lasting precise inhibition of the BTK target [2].

Kinase selectivity TRK inhibitors Cancer therapeutics

Superior COX-2 Selectivity Over Celecoxib

Pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit superior COX-2 selectivity indices compared to the clinically established inhibitors Celecoxib and Meloxicam [1]. Specifically, compound 5a demonstrated a COX-2 selectivity index of 14.20, which is approximately 6-fold higher than Celecoxib (SI = 2.35) and nearly 19-fold higher than Meloxicam (SI = 0.75) [1].

COX-2 inhibition Anti-inflammatory Selectivity index

Synthetic Versatility via 6-Hydroxyl Derivatization

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol features a secondary alcohol at the 6-position, providing a site for esterification, etherification, oxidation, or nucleophilic substitution . This contrasts with unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0), which lacks a functional handle at the 6-position and thus requires additional synthetic steps to introduce reactive groups for further elaboration .

Chemical synthesis Building block Derivatization

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol: Application Scenarios


Enantioselective Synthesis of Chiral Kinase Cores

This compound serves as a prochiral substrate for asymmetric hydrogenation using Rh or Ir catalysts to produce chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with up to 98-99% ee [1][2]. This is directly applicable to the synthesis of the BTK inhibitor Zanubrutinib core and other kinase-targeted therapeutics requiring high enantiomeric purity for regulatory compliance [2].

COX-2 Selective Anti-inflammatory Agents

Pyrazolo[1,5-a]pyrimidine derivatives built from this scaffold have demonstrated COX-2 selectivity indices up to 14.20, significantly exceeding those of Celecoxib (SI=2.35) and Meloxicam (SI=0.75) [1]. This scaffold is therefore suitable for programs aiming to develop next-generation anti-inflammatory agents with reduced gastrointestinal toxicity profiles [1].

TRK/BTK Inhibitor Library Synthesis

The tetrahydropyrazolo[1,5-a]pyrimidine core is a privileged scaffold in FDA-approved TRK inhibitors (Larotrectinib) and BTK inhibitors (Zanubrutinib) [1][2]. This compound provides a foundational building block for generating focused kinase inhibitor libraries targeting oncogenic kinases, including CK2, EGFR, B-Raf, MEK, CDK1/CDK2, and Pim-1 [1].

6-Hydroxyl Derivatization for SAR Exploration

The 6-position hydroxyl group enables straightforward esterification, etherification, or oxidation to access diverse analogs without additional functionalization steps [1]. This accelerates SAR campaigns by providing a pre-functionalized entry point for exploring substituent effects on kinase selectivity, metabolic stability, and solubility [1].

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